Physical characteristics of Ethyl perfluoro-n-dodecanoate
Physical characteristics of Ethyl perfluoro-n-dodecanoate
An In-depth Technical Guide to the Physical Characteristics of Ethyl perfluoro-n-dodecanoate
Introduction
Ethyl perfluoro-n-dodecanoate (CAS No. 158607-41-1) is a highly fluorinated ester of significant interest within advanced materials science and specialized chemical synthesis.[1] Unlike its non-fluorinated counterpart, ethyl dodecanoate, the perfluorinated form exhibits unique properties conferred by the substitution of hydrogen with fluorine. This extensive fluorination results in a molecule with high thermal stability, chemical inertness, and distinct interfacial properties. This guide provides a comprehensive overview of the known and anticipated physical characteristics of Ethyl perfluoro-n-dodecanoate, offers a comparative analysis with related compounds, and details the experimental protocols necessary for their empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this specialized compound for application and further research.
Part 1: Core Molecular Profile and Identification
A precise understanding of a compound begins with its fundamental identifiers and structural properties. While extensive experimental data on Ethyl perfluoro-n-dodecanoate is not widely published, its core molecular identity has been established.
Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | [2] |
| Synonyms | Ethyl perfluorododecanoate, Ethyl tricosafluorododecanoate | [1] |
| CAS Number | 158607-41-1 | [1] |
| Molecular Formula | C₁₄H₅F₂₃O₂ | [2] |
| Molecular Weight | 641.14 g/mol | [3] |
| Monoisotopic Mass | 641.99225 Da | [2] |
Structural Representation
The defining feature of Ethyl perfluoro-n-dodecanoate is its long, perfluorinated carbon chain attached to an ethyl ester group. This structure is fundamentally different from its hydrocarbon analog, Ethyl dodecanoate. The diagram below illustrates this critical structural distinction.
Caption: Molecular structure comparison.
Part 2: Comparative Physicochemical Analysis
Due to the limited availability of experimental data for Ethyl perfluoro-n-dodecanoate, a comparative analysis with its non-fluorinated analog, Ethyl dodecanoate, and its parent acid, Perfluorododecanoic acid, provides critical insights into its expected physical properties. The substitution of hydrogen with highly electronegative fluorine atoms dramatically alters intermolecular forces, leading to significant differences in boiling point, density, and solubility.
Comparative Data Table
| Physical Property | Ethyl perfluoro-n-dodecanoate | Ethyl dodecanoate | Perfluorododecanoic Acid |
| CAS Number | 158607-41-1 | 106-33-2 | 307-55-1[4] |
| Molecular Weight | 641.14 g/mol | 228.37 g/mol [5] | 614.10 g/mol [3] |
| Physical State | Expected: Liquid | Liquid at 25°C[6] | Solid[7] |
| Boiling Point | Expected: >250°C | 269 °C | 245 °C[7] |
| Melting Point | Expected: <0°C | -10 °C[5] | 107 - 109 °C[7] |
| Density | Expected: >1.5 g/mL | 0.862 g/mL at 20°C | No data available |
| Water Solubility | Expected: Insoluble | Insoluble[5] | Insoluble |
| Organic Solvent Solubility | Expected: Soluble in fluorinated solvents | Soluble in ethanol, ether[8] | No data available |
| Refractive Index | Expected: <1.40 | ~1.431[9] | No data available |
Expert Insights on Expected Properties:
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Boiling Point: The massive increase in molecular weight and the introduction of strong dipole-dipole interactions due to the C-F bonds would suggest a significantly higher boiling point for Ethyl perfluoro-n-dodecanoate compared to Ethyl dodecanoate. However, the rigid, helical structure of the perfluoroalkyl chain can reduce the effectiveness of van der Waals forces, making precise prediction difficult without experimental data. It is expected to be high, likely exceeding 250°C.
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Density: Fluorine is significantly heavier than hydrogen. Consequently, perfluorinated compounds are much denser than their hydrocarbon counterparts. The density of Ethyl perfluoro-n-dodecanoate is expected to be substantially greater than water and its non-fluorinated analog.
-
Solubility: The principle of "like dissolves like" is critical here. The highly polar C-F bonds and the overall non-polar character of the long chain make Ethyl perfluoro-n-dodecanoate both hydrophobic (insoluble in water) and lipophobic (insoluble in hydrocarbon-based organic solvents). It is expected to show preferential solubility in fluorinated solvents.
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Refractive Index: Perfluorinated compounds typically have very low refractive indices due to the low polarizability of the C-F bond. Therefore, the refractive index of Ethyl perfluoro-n-dodecanoate is anticipated to be significantly lower than that of Ethyl dodecanoate.[10]
Part 3: Experimental Protocols for Physical Characterization
For researchers and drug development professionals, empirical determination of physical properties is paramount. The following section details standardized, self-validating protocols for characterizing the key physical attributes of Ethyl perfluoro-n-dodecanoate.
Workflow for Comprehensive Physical Property Determination
Caption: Experimental workflow for physical characterization.
Determination of Boiling Point (Siwoloboff Method)
Principle: This micro-method determines the boiling point by identifying the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a continuous stream of bubbles emerges from a submerged capillary tube.
Methodology:
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Sample Preparation: Add 0.5 mL of Ethyl perfluoro-n-dodecanoate to a clean, dry test tube (Thiele tube or similar).
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the liquid with the open end submerged.
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Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., silicone oil).
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Heating: Begin heating the bath gently with continuous stirring.
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Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Temperature Recording: Record the temperature at which this rapid bubbling begins.
-
Confirmation: Allow the bath to cool slightly. The boiling point is confirmed as the temperature at which the bubbling ceases and the liquid begins to recede into the capillary.
-
Validation: Repeat the determination at least twice. The recorded values should agree within 1°C.
Determination of Density (Pycnometry)
Principle: Density is determined by measuring the mass of a precise volume of the liquid using a calibrated pycnometer (specific gravity bottle).
Methodology:
-
Pycnometer Calibration:
-
Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).
-
Record its empty mass (m₁).
-
Fill the pycnometer with deionized water at a constant, recorded temperature (e.g., 20°C).
-
Record the mass of the water-filled pycnometer (m₂).
-
Calculate the exact volume of the pycnometer: V = (m₂ - m₁) / ρ_water, where ρ_water is the known density of water at the recorded temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill it with Ethyl perfluoro-n-dodecanoate at the same constant temperature.
-
Record the mass of the sample-filled pycnometer (m₃).
-
-
Calculation:
-
Calculate the mass of the sample: m_sample = m₃ - m₁.
-
Calculate the density: ρ_sample = m_sample / V.
-
-
Validation: Perform the measurement in triplicate to ensure precision.
Determination of Refractive Index (Abbe Refractometer)
Principle: The refractive index, a measure of how light bends as it passes through the substance, is determined by measuring the critical angle of refraction on a calibrated prism.
Methodology:
-
Instrument Calibration: Turn on the refractometer and its light source. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place 2-3 drops of Ethyl perfluoro-n-dodecanoate onto the clean, dry surface of the measuring prism.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
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Reading: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line.
-
Data Recording: Read the refractive index value from the instrument's scale.
-
Validation: Clean the prism thoroughly with an appropriate solvent (e.g., isopropanol) and repeat the measurement to ensure consistency.
References
-
U.S. Environmental Protection Agency (EPA). Substance Details: Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, ethyl ester.[Link]
-
PubChemLite. Ethyl perfluorododecanoate (C14H5F23O2).[Link]
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Cheméo. Chemical Properties of Dodecanoic acid, ethyl ester (CAS 106-33-2).[Link]
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PubChem, National Institutes of Health (NIH). Ethyl Dodecanoate | C14H28O2 | CID 7800.[Link]
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ChemBK. Ethyl dodecanoate.[Link]
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mzCloud. Lauric acid ethyl ester.[Link]
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Anshul Specialty Molecules. Ethyl Laurate or Ethyl Dodecanoate or Lauric Acid Ethyl Ester Manufacturers.[Link]
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PubChem, National Institutes of Health (NIH). Perfluorododecanoic acid | C11F23COOH | CID 67545.[Link]
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Stenutz. ethyl n-dodecanoate.[Link]
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SpectraBase. Ethyl dodecanoate.[Link]
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Stenutz. ethyl dodecanoate.[Link]
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Burdick & Jackson. Refractive Index.[Link]
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FooDB. Showing Compound Ethyl dodecanoate (FDB011947).[Link]
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The Good Scents Company. ethyl laurate, 106-33-2.[Link]
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Ataman Kimya. N-DODECANOIC ACID.[Link]
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Wikipedia. Dodecanol.[Link]
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